![molecular formula C14H23BN2O2 B2445033 1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine CAS No. 2096996-86-8](/img/structure/B2445033.png)
1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- In lithium-ion batteries, the electrolyte-electrode interface can be problematic due to dendritic lithium growth and capacity fading. Researchers have explored using N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide as an additive to optimize this interface. It induces PF₆⁻ decomposition, forming a dense and robust solid electrolyte interface (SEI) rich in LiF. This SEI suppresses lithium dendrite growth, enhancing battery safety and performance .
Lithium-Ion Battery Electrolyte Additive
Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis reactions . For instance, it can react with phenylamine and ketone compounds to produce arylamines .
Mode of Action
The compound’s mode of action is primarily through its role as a reactant in organic synthesis . It can participate in reactions to form new compounds, such as arylamines . .
Biochemical Pathways
As an intermediate in organic synthesis, it likely participates in various chemical reactions, leading to the formation of different organic compounds .
Result of Action
As an intermediate in organic synthesis, its primary effect is likely the formation of new compounds through chemical reactions .
Action Environment
The compound is stable in air and soluble in some organic solvents such as ethanol and dimethylformamide . These environmental factors could influence its action, efficacy, and stability.
properties
IUPAC Name |
1-N,1-N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-8-12(17(5)6)11(16)9-10/h7-9H,16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJUTGAHPTUWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.